(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid is an organoboron compound with the molecular formula C8H10BFO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro group and a methoxymethoxy group. This compound is used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential in organic synthesis for forming carbon-carbon bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid typically involves the reaction of 4-fluoro-2-bromomethylphenol with methoxymethyl chloride to form the methoxymethoxy derivative. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the process is tolerant of various functional groups .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Conditions: Mild temperatures (50-100°C), aqueous or organic solvents (e.g., ethanol, toluene), inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling makes it a valuable reagent in organic synthesis .
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize bioactive molecules and potential drug candidates. The biaryl structures formed from its reactions are often found in pharmaceuticals, making it an essential tool in drug discovery and development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in forming stable carbon-carbon bonds is crucial for creating durable and high-performance materials .
Wirkmechanismus
The mechanism of action of (4-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium complex. This process forms a palladium-aryl intermediate, which then undergoes reductive elimination to form the desired biaryl product. The fluoro and methoxymethoxy groups on the phenyl ring influence the reactivity and selectivity of the coupling reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group and two hydroxyl groups attached to boron.
4-Fluorophenylboronic acid: Similar to (4-Fluoro-2-((methoxymethoxy)methyl)phenyl)boronic acid but lacks the methoxymethoxy group.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a methoxymethoxy group.
Uniqueness
This compound is unique due to the presence of both fluoro and methoxymethoxy groups on the phenyl ring. These substituents enhance its reactivity and selectivity in Suzuki-Miyaura coupling reactions, making it a valuable reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
943310-56-3 |
---|---|
Molekularformel |
C9H12BFO4 |
Molekulargewicht |
214.00 g/mol |
IUPAC-Name |
[4-fluoro-2-(methoxymethoxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO4/c1-14-6-15-5-7-4-8(11)2-3-9(7)10(12)13/h2-4,12-13H,5-6H2,1H3 |
InChI-Schlüssel |
YZAXIMTYSNWKRC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)F)COCOC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.